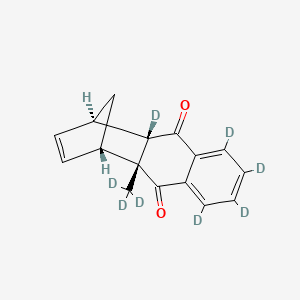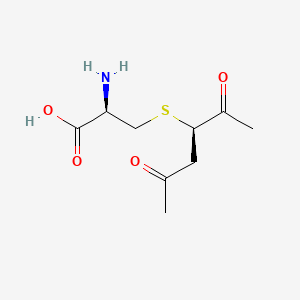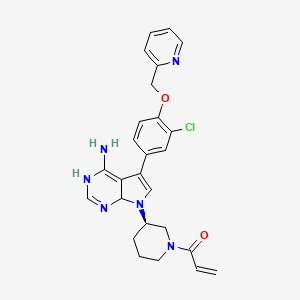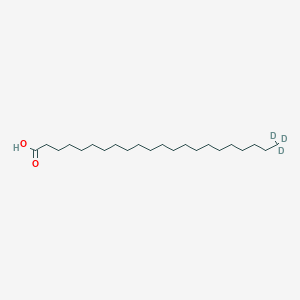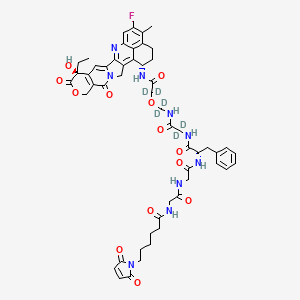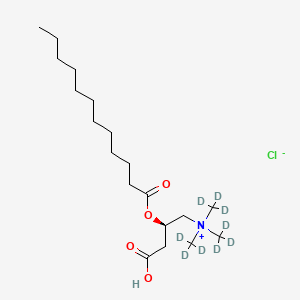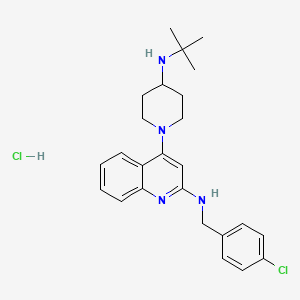
Ezurpimtrostat hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ezurpimtrostat hydrochloride is a potent and orally active compound known for its anti-fibrotic and anti-cancer properties. It is a palmitoyl-protein thioesterase-1 inhibitor, which plays a significant role in inhibiting autophagy in cancer cells. This compound has shown promising results in reducing liver fibrosis and tumor burden in preclinical models .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ezurpimtrostat hydrochloride involves several steps, starting from the preparation of the core structure, followed by functional group modifications. The key steps include:
Formation of the core structure: The core structure is synthesized through a series of condensation and cyclization reactions.
Functional group modifications: The core structure undergoes various functional group modifications, including halogenation, alkylation, and amination, to introduce the desired functional groups.
Hydrochloride formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Ezurpimtrostat hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can replace specific functional groups with other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and amines are commonly used
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
Ezurpimtrostat hydrochloride has a wide range of scientific research applications, including:
Cancer Research: It is used to study the inhibition of autophagy in cancer cells, particularly in liver cancer
Fibrosis Research: The compound is employed in research on liver fibrosis and other fibrotic diseases
Immunotherapy: It has shown potential in enhancing the effects of immunotherapy by modulating immune responses
Biological Studies: The compound is used to investigate the role of palmitoyl-protein thioesterase-1 in various biological processes
Mecanismo De Acción
Ezurpimtrostat hydrochloride exerts its effects by inhibiting palmitoyl-protein thioesterase-1, an enzyme involved in the hydrolysis of palmitoylated proteins. This inhibition leads to the accumulation of palmitoylated proteins, disrupting cellular processes such as autophagy and lysosomal function. The compound also induces lysosomal dysregulation, causing cell death and enhancing the anti-cancer properties of immunotherapies .
Comparación Con Compuestos Similares
Ezurpimtrostat hydrochloride is unique compared to other similar compounds due to its dual role in inhibiting autophagy and enhancing immunotherapy. Similar compounds include:
Chloroquine: A lysosomotropic agent with anti-cancer properties.
Hydroxychloroquine: Similar to chloroquine but with a different safety profile.
Bafilomycin A1: An inhibitor of vacuolar-type H±ATPase, affecting lysosomal function .
This compound stands out due to its specific targeting of palmitoyl-protein thioesterase-1 and its potential to improve T cell-mediated immunotherapies in liver cancer .
Propiedades
Número CAS |
1914148-73-4 |
|---|---|
Fórmula molecular |
C25H32Cl2N4 |
Peso molecular |
459.5 g/mol |
Nombre IUPAC |
4-[4-(tert-butylamino)piperidin-1-yl]-N-[(4-chlorophenyl)methyl]quinolin-2-amine;hydrochloride |
InChI |
InChI=1S/C25H31ClN4.ClH/c1-25(2,3)29-20-12-14-30(15-13-20)23-16-24(28-22-7-5-4-6-21(22)23)27-17-18-8-10-19(26)11-9-18;/h4-11,16,20,29H,12-15,17H2,1-3H3,(H,27,28);1H |
Clave InChI |
DLXMKLHCUTYCGO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)NC1CCN(CC1)C2=CC(=NC3=CC=CC=C32)NCC4=CC=C(C=C4)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




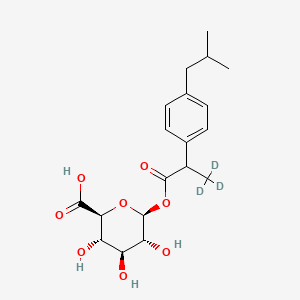
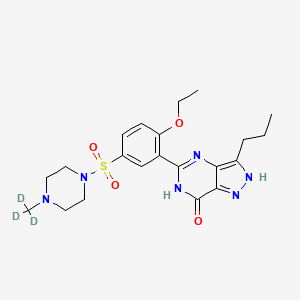

![N-[[3-[4-[(dimethylamino)methyl]phenyl]imidazo[1,2-a]pyridin-6-yl]methyl]-N-methyl-5-[3-methyl-5-(1,3,5-trimethylpyrazol-4-yl)pyridin-2-yl]-1,3,4-oxadiazol-2-amine](/img/structure/B12419499.png)

